molecular formula C18H27N3O2 B268959 4-{[(cyclohexylamino)carbonyl]amino}-N,N-diethylbenzamide

4-{[(cyclohexylamino)carbonyl]amino}-N,N-diethylbenzamide

Numéro de catalogue B268959
Poids moléculaire: 317.4 g/mol
Clé InChI: YOZWSXJXTKZERV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-{[(cyclohexylamino)carbonyl]amino}-N,N-diethylbenzamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. It was first discovered by Cylene Pharmaceuticals in 2008 and has since been extensively studied for its potential in cancer therapy.

Mécanisme D'action

CK2 is a serine/threonine protein kinase that phosphorylates a wide range of substrates involved in cell signaling, transcription, and metabolism. 4-{[(cyclohexylamino)carbonyl]amino}-N,N-diethylbenzamide binds to the ATP-binding site of CK2 and inhibits its activity, leading to the downregulation of its downstream targets. This results in the inhibition of cell proliferation, induction of apoptosis, and sensitization to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
4-{[(cyclohexylamino)carbonyl]amino}-N,N-diethylbenzamide has been shown to have a broad range of biochemical and physiological effects in cancer cells. It inhibits the phosphorylation of key signaling molecules such as AKT, ERK, and STAT3, leading to the inhibition of cell growth and survival. It also induces the expression of pro-apoptotic proteins such as BAX and caspases, leading to the activation of the apoptotic pathway. In addition, 4-{[(cyclohexylamino)carbonyl]amino}-N,N-diethylbenzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, potentially enhancing their efficacy.

Avantages Et Limitations Des Expériences En Laboratoire

4-{[(cyclohexylamino)carbonyl]amino}-N,N-diethylbenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high selectivity for CK2, minimizing off-target effects. It has also been shown to have a good safety profile in preclinical and clinical studies. However, 4-{[(cyclohexylamino)carbonyl]amino}-N,N-diethylbenzamide has some limitations as well. It has a relatively short half-life in vivo, requiring frequent dosing. It also has poor solubility in aqueous solutions, limiting its use in some experiments.

Orientations Futures

There are several future directions for research on 4-{[(cyclohexylamino)carbonyl]amino}-N,N-diethylbenzamide. One direction is to explore its potential in combination therapy with other anticancer agents, such as chemotherapy and immunotherapy. Another direction is to investigate its efficacy in different types of cancer and in different stages of cancer progression. Furthermore, the development of more potent and selective CK2 inhibitors based on the structure of 4-{[(cyclohexylamino)carbonyl]amino}-N,N-diethylbenzamide is an area of active research. Finally, the elucidation of the molecular mechanisms underlying the anticancer effects of 4-{[(cyclohexylamino)carbonyl]amino}-N,N-diethylbenzamide will provide insights into the biology of CK2 and its role in cancer.

Méthodes De Synthèse

The synthesis of 4-{[(cyclohexylamino)carbonyl]amino}-N,N-diethylbenzamide involves a series of chemical reactions starting from 4-bromo-N,N-diethylbenzamide. The bromine atom is substituted with a cyclohexylamino group, followed by a carbonylation reaction to form the final product. The overall yield of the synthesis is around 30%.

Applications De Recherche Scientifique

4-{[(cyclohexylamino)carbonyl]amino}-N,N-diethylbenzamide has been shown to inhibit the activity of CK2, a protein kinase that is overexpressed in many types of cancer. CK2 plays a critical role in cell proliferation, survival, and apoptosis, making it an attractive target for cancer therapy. 4-{[(cyclohexylamino)carbonyl]amino}-N,N-diethylbenzamide has been tested in various preclinical and clinical studies for its potential in treating different types of cancer, including breast, prostate, pancreatic, and lung cancer.

Propriétés

Nom du produit

4-{[(cyclohexylamino)carbonyl]amino}-N,N-diethylbenzamide

Formule moléculaire

C18H27N3O2

Poids moléculaire

317.4 g/mol

Nom IUPAC

4-(cyclohexylcarbamoylamino)-N,N-diethylbenzamide

InChI

InChI=1S/C18H27N3O2/c1-3-21(4-2)17(22)14-10-12-16(13-11-14)20-18(23)19-15-8-6-5-7-9-15/h10-13,15H,3-9H2,1-2H3,(H2,19,20,23)

Clé InChI

YOZWSXJXTKZERV-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCC2

SMILES canonique

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCC2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.